H1 Receptor Binding Affinity: Chlorcyclizine (Ki=9 nM) vs. Cyclizine (Ki=4.44 nM), Hydroxyzine (Ki=1.9 nM), Meclizine (Ki=250 nM), Cetirizine (Ki=6 nM)
In a comparative radioligand binding study using [3H]mepyramine in guinea pig brain membranes, chlorcyclizine exhibited a Ki of 9 nM for the histamine H1 receptor. This places its affinity between that of hydroxyzine (Ki=1.9 nM) and meclizine (Ki=250 nM), and approximately half as potent as cyclizine (Ki=4.44 nM) and cetirizine (Ki=6 nM). These quantitative differences in primary target engagement are critical for assay design and cross-compound comparison .
| Evidence Dimension | Histamine H1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 9 nM |
| Comparator Or Baseline | Hydroxyzine: 1.9 nM; Cyclizine: 4.44 nM; Cetirizine: 6 nM; Meclizine: 250 nM |
| Quantified Difference | Chlorcyclizine is ~5-fold weaker than hydroxyzine, ~2-fold weaker than cyclizine/cetirizine, and ~28-fold more potent than meclizine. |
| Conditions | Guinea pig brain membranes, [3H]mepyramine radioligand binding assay |
Why This Matters
The distinct Ki value directly impacts the selection of appropriate positive controls and comparative benchmarks in H1 receptor pharmacology studies.
- [1] Tran VT, Chang RS, Snyder SH. Histamine H1 receptors identified in mammalian brain membranes with [3H]mepyramine. Proc Natl Acad Sci U S A. 1978;75(12):6290-6294. View Source
